molecular formula C16H12ClF4NO B142734 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide CAS No. 332903-68-1

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

Cat. No. B142734
M. Wt: 345.72 g/mol
InChI Key: XXNJYZYKTNBAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide, also known as ETPTA, is a fluorinated organic compound with a wide range of applications in scientific research. It is a white solid that is relatively stable, non-toxic, and readily soluble in a variety of organic solvents. ETPTA is used in a variety of scientific studies, including drug synthesis, protein engineering, and biochemistry.

Scientific Research Applications

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been used in a variety of scientific studies, including drug synthesis, protein engineering, and biochemistry. It has been used to synthesize a variety of drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer agents. In protein engineering, it has been used to modify the structure and activity of proteins, as well as to study protein-ligand interactions. In biochemistry, 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been used to study the structure and function of enzymes and other proteins, as well as to study the role of metal ions in biochemical reactions.

Mechanism Of Action

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide acts as a ligand for metal ions, forming complexes with them that can then be used in a variety of biochemical reactions. The binding of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide to metal ions can be used to activate certain enzymes, or to inhibit the activity of other enzymes. It can also be used to study the structure and function of proteins, as well as to study the role of metal ions in biochemical reactions.

Biochemical And Physiological Effects

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. It has also been shown to activate certain enzymes, such as phospholipase A2. In addition, 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide has been shown to induce apoptosis in certain cancer cell lines, and to inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide in lab experiments is its stability and solubility in organic solvents. This makes it easy to work with, and allows for a wide range of experiments to be conducted. However, it is important to note that 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide is a relatively new compound, and therefore there is still much to be learned about its properties and effects.

Future Directions

Future research on 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide could focus on its use in drug synthesis and protein engineering. It could also be used to study the structure and function of enzymes and other proteins, as well as to study the role of metal ions in biochemical reactions. Furthermore, it could be used to explore its potential as an anti-cancer agent or as an inhibitor of certain enzymes. Additionally, further research could be done to explore the mechanism of action of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide, as well as its potential side effects. Finally, further research could be done to explore the use of 2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide in other areas of scientific research, such as in the fields of organic chemistry and materials science.

properties

IUPAC Name

2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4NO/c1-2-9-3-5-10(6-4-9)22(13(23)8-17)16-14(20)11(18)7-12(19)15(16)21/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNJYZYKTNBAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=C(C(=CC(=C2F)F)F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide

Synthesis routes and methods I

Procedure details

N-(2′,3′,5′,6′-tetrafluorophenyl)-4-ethylanilin (2.05 g) and chloro acetylchloride (1.99 g) is mixed without solvent and heated with stirring to 90° C. under nitrogen for 20 h. Tetrahydrofurane (10 ml) and aqueous sodium bicarbonate are added after cooling and stirring is continued for about 1 hour. The organic phase is diluted with toluene and washed with water three times and dried over magnesium sulfate. Evaporation and chromatography of the residue (silica, toluene) gave N-(2′,3′,5′,6′-tetrafluorophenyl)-N-chloroacetyl-4-ethylaniline (1.84 g) as a solid which is recrystallised from heptane, mp.: 72° C.
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Synthesis routes and methods II

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